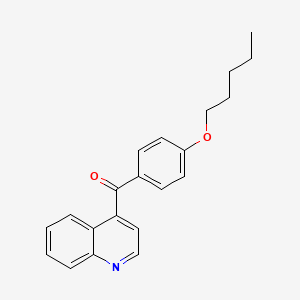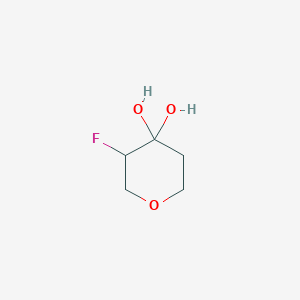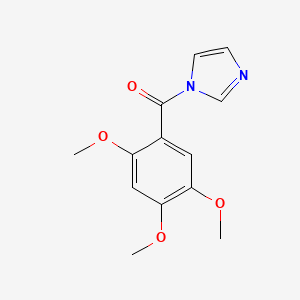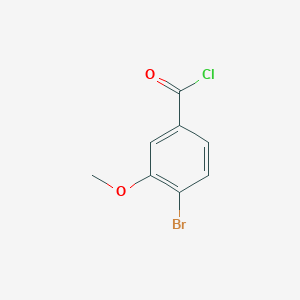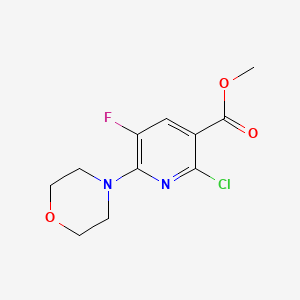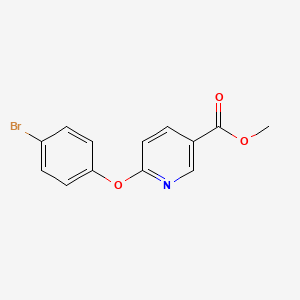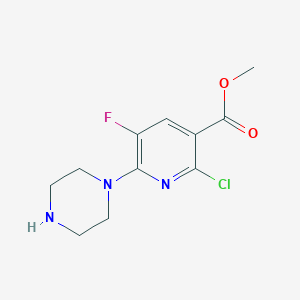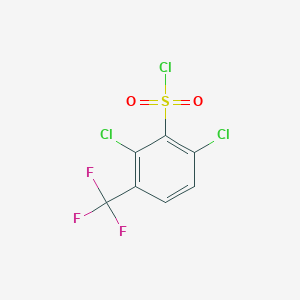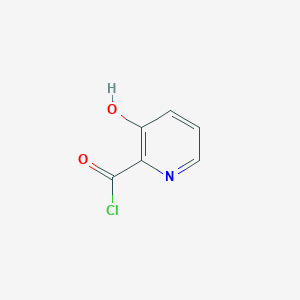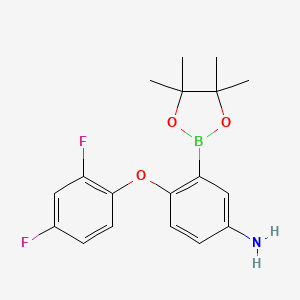
4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Vue d'ensemble
Description
4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as DFP-TMB, is an organic compound that has a wide range of applications in scientific research. This compound is a derivative of aniline and is characterized by its unique structural features and chemical properties. It has been used in a variety of research studies to investigate its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Vibrational Properties : The compound has been synthesized and characterized using spectroscopy and X-ray diffraction. DFT calculations were performed for comparative analysis of spectroscopic data, geometrical parameters, and molecular structure optimization (Wu, Chen, Chen, & Zhou, 2021).
- Electrochemical Applications : Boron-based anion acceptors, structurally similar to the compound, have been explored as electrolyte additives in fluoride shuttle batteries. The effects of acidity strength on electrochemical compatibility were investigated (Kucuk & Abe, 2020).
Applications in Fluorescence Probes and Electrochromic Cells
- Fluorescence Probes for Hydrogen Peroxide Detection : A series of boronate ester fluorescence probes have been synthesized for detecting hydrogen peroxide, demonstrating the potential of similar compounds in sensitive detection applications (Lampard et al., 2018).
- Electrochromic Polymers : The compound has been used in the synthesis of electrochromic polymers, demonstrating potential applications in the development of new textile/plastic electrochromic cells (Beaupré, Dumas, & Leclerc, 2006).
Photovoltaic and Sensing Applications
- Perovskite Solar Cells : Arylamine derivatives linked to similar boron-containing compounds have been synthesized for use in stable perovskite solar cells, showing improved thermal stability and efficient hole transporting properties (Liu et al., 2016).
- Hydrogen Peroxide Vapor Detection : The synthesis of compounds similar to the target molecule has been utilized in the development of highly sensitive sensors for hydrogen peroxide vapor, indicating potential in explosive detection (Fu et al., 2016).
Polymer Synthesis and Material Science
- Polymer-Based Materials : The compound's derivatives have been used in the synthesis of polyfluorene nanoparticles and quantum dot hybrids, demonstrating potential applications in advanced material sciences (Negele, Haase, Leitenstorfer, & Mecking, 2012).
Propriétés
IUPAC Name |
4-(2,4-difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BF2NO3/c1-17(2)18(3,4)25-19(24-17)13-10-12(22)6-8-15(13)23-16-7-5-11(20)9-14(16)21/h5-10H,22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFIYKROJNJHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)
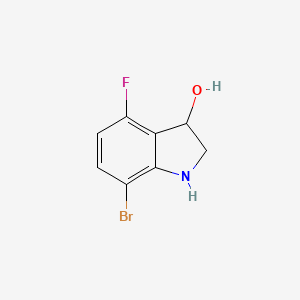
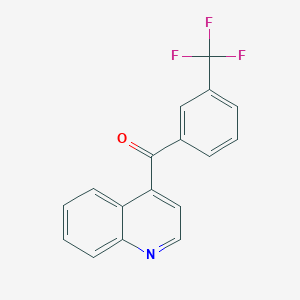
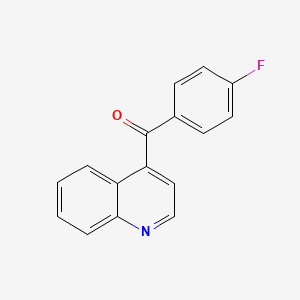
![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)
